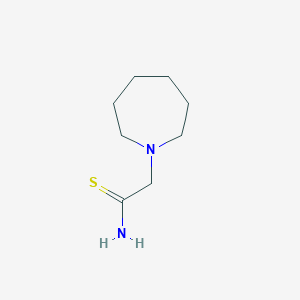

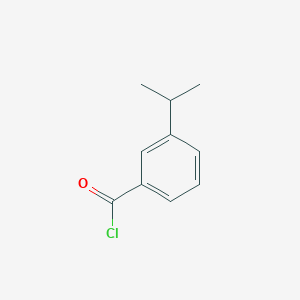

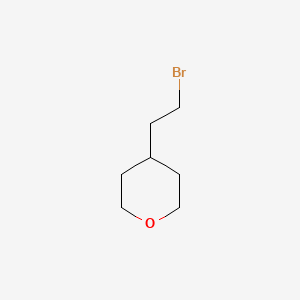

![molecular formula C21H36O2Si B1291759 2-烯丙基-4-[1-(叔丁基二甲基甲硅烷基氧甲基)-3-甲基丁基]苯酚 CAS No. 885266-51-3](/img/structure/B1291759.png)

2-烯丙基-4-[1-(叔丁基二甲基甲硅烷基氧甲基)-3-甲基丁基]苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-Allyl-4-[1-(tert-butyldimethylsilanyloxymethyl)-3-methylbutyl]phenol is a synthetic molecule with potential applications in various fields due to its structural features. While the specific compound is not directly mentioned in the provided papers, related compounds such as 2,4-di-tert-butyl phenol and 2-allyloxyphenol have been studied for their bioactive properties, including antifungal and antioxidant activities . These related compounds share structural similarities, such as the presence of phenolic and allyl groups, which are known to contribute to their biological activities.

Synthesis Analysis

The synthesis of related compounds involves the use of solvent extraction and chromatographic techniques to isolate the desired product from microbial cultures . For example, 2,4-di-tert-butyl phenol was purified from Lactococcus sp. and characterized using techniques such as ESI-MS, (1)H NMR, and FTIR . Similarly, 2-allyloxyphenol was isolated from a marine actinobacterium and characterized using similar molecular characterization methods . The synthesis of phenolic compounds with specific substituents can be achieved through various organic reactions, including the use of organolithium reagents for O-deallylation of allyl ethers, as demonstrated in the conversion of allylic ethers to phenols .

Molecular Structure Analysis

The molecular structure of phenolic compounds is crucial for their biological activity. The presence of tert-butyl groups can influence the steric environment and electronic properties of the phenol, affecting its reactivity and interaction with biological targets . The allyl group can also participate in various chemical reactions, contributing to the versatility of these compounds . The molecular structure is typically elucidated using spectroscopic methods such as NMR and mass spectrometry, which provide detailed information about the arrangement of atoms within the molecule .

Chemical Reactions Analysis

Phenolic compounds with allyl groups can undergo a range of chemical reactions. For instance, the O-deallylation of allyl ethers using tert-butyllithium is an example of an S(N)2' reaction that results in the formation of phenols and 4,4-dimethyl-1-pentene as a coproduct . This reaction is significant as it provides a method for modifying the structure of phenolic compounds, potentially altering their biological activity or physical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenolic compounds are influenced by their molecular structure. For example, the presence of bulky tert-butyl groups can increase the lipophilicity of the molecule and affect its solubility . The phenolic OH group is a site of reactivity and can participate in hydrogen bonding, which is important for interactions with biological molecules. The antioxidant activity of these compounds is often associated with their ability to donate hydrogen atoms or electrons to neutralize free radicals . The antimicrobial activity of 2-allyloxyphenol, for instance, has been attributed to the hydroxyl and allyloxy groups within its structure .

科学研究应用

酚类化合物的天然来源和生物活性

酚类化合物,包括 2,4-二叔丁基苯酚的类似物,存在于广泛的生物中,包括细菌、真菌、植物和动物。这些化合物通常作为挥发性或精油的主要成分,并表现出有效的生物活性,包括对各种生物的毒性。生物体产生这种自毒性酚类化合物引发了对其生态作用的疑问,有证据表明内分泌调节是其主要功能 (Zhao 等人,2020)。

合成酚类抗氧化剂和环境影响

合成酚类抗氧化剂 (SPA),如 BHT 和 DBP,用于延长产品保质期。然而,它们的环境持久性和对人类暴露的可能性引起了担忧。研究已将 SPA 与毒性作用联系起来,包括肝毒性和内分泌干扰。未来的研究方向包括研究对环境影响和毒性降低的新型 SPA (Liu & Mabury, 2020)。

有机合成中的催化应用

酚类化合物用于有机合成,金属阳离子交换粘土充当各种反应(包括烷基化和氧化)的催化剂。这些催化剂提供了一种可持续的合成方法,具有可重复使用和环境效益的潜力 (Tateiwa & Uemura, 1997)。

抗癌特性

特定的酚类化合物,如丁香酚,通过诱导细胞死亡和抑制癌细胞迁移等机制表现出有希望的抗癌特性。这种天然生物活性成分具有开发常规癌症治疗的辅助疗法的潜力,降低毒性和提高疗效 (Zari 等人,2021)。

属性

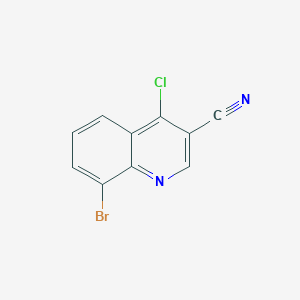

IUPAC Name |

4-[1-[tert-butyl(dimethyl)silyl]oxy-4-methylpentan-2-yl]-2-prop-2-enylphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O2Si/c1-9-10-18-14-17(11-12-20(18)22)19(13-16(2)3)15-23-24(7,8)21(4,5)6/h9,11-12,14,16,19,22H,1,10,13,15H2,2-8H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKEKPKBSFDVECT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CO[Si](C)(C)C(C)(C)C)C1=CC(=C(C=C1)O)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Allyl-4-[1-(tert-butyldimethylsilanyloxymethyl)-3-methylbutyl]phenol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。